Methyl 6-cyclopropylnicotinate Methyl 6-cyclopropylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17509399
InChI: InChI=1S/C10H11NO2/c1-13-10(12)8-4-5-9(11-6-8)7-2-3-7/h4-7H,2-3H2,1H3
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

Methyl 6-cyclopropylnicotinate

CAS No.:

Cat. No.: VC17509399

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-cyclopropylnicotinate -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name methyl 6-cyclopropylpyridine-3-carboxylate
Standard InChI InChI=1S/C10H11NO2/c1-13-10(12)8-4-5-9(11-6-8)7-2-3-7/h4-7H,2-3H2,1H3
Standard InChI Key VUSMPJKNLRIFDS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(C=C1)C2CC2

Introduction

Synthetic Methodologies

Cyclopropanation Strategies

Biological Activity and Mechanism of Action

Neuropharmacological Applications

Cyclopropyl-containing nicotinates may interact with neuronal receptors due to structural similarities to neurotransmitters. Patent WO2015079417A1 highlights cyclopropyl-substituted pyrimidines as modulators of ion channels and G-protein-coupled receptors, suggesting potential applications in treating neurological disorders .

Comparative Analysis of Cyclopropyl Nicotinate Derivatives

CompoundMolecular FormulaKey FeatureBiological Activity (EC50_{50})Source
Methyl 6-cyclopropylnicotinateC10_{10}H11_{11}NO2_26-cyclopropyl, 2-methyl esterNot reportedN/A
WJM280C15_{15}H16_{16}F3_3N3_3O2_2Cyclopropyl carboxamide40 nM (P. falciparum)
Methyl 5-cyclopropyl-6-(2,2,2-trifluoroethoxy)nicotinateC12_{12}H12_{12}F3_3NO3_35-cyclopropyl, 6-trifluoroethoxyNot tested

Challenges in Development

Metabolic Stability

While cyclopropyl groups generally enhance metabolic stability, oxidative metabolism of the pyridine ring remains a concern. For example, hydroxylation at the 4-position of related nicotinates can lead to rapid clearance .

Solubility and Formulation

The lipophilic cyclopropyl group may reduce aqueous solubility, necessitating prodrug strategies or formulation with solubilizing agents. Methyl 6-(hydroxymethyl)nicotinate (aqueous solubility: 1.2 mg/mL) demonstrates how polar substituents can mitigate this issue.

Future Directions

  • Targeted Synthesis: Prioritize the synthesis of methyl 6-cyclopropylnicotinate via palladium-catalyzed cross-coupling, followed by purity analysis using HPLC .

  • Biological Screening: Evaluate antimalarial activity against P. falciparum 3D7 and cytotoxicity in HepG2 cells to establish therapeutic indices .

  • Structural Optimization: Explore hybrid derivatives combining cyclopropyl groups with polar moieties (e.g., hydroxymethyl) to balance potency and solubility .

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